Indomethacin

Description

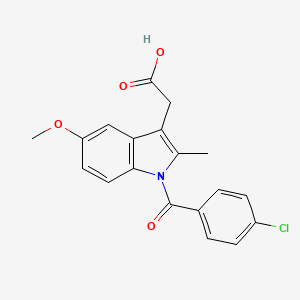

Structure

3D Structure

Propriétés

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGDMFJXJATDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | indometacin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indometacin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt) | |

| Record name | Indomethacin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020740 | |

| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L | |

| Record name | Indomethacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOMETHACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism | |

CAS No. |

53-86-1 | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indomethacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indomethacin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indomethacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indometacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOMETHACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE1CET956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOMETHACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C | |

| Record name | INDOMETHACIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indomethacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOMETHACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indomethacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Indomethacin in Prostaglandin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin (B1671933), a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades. Its therapeutic efficacy is intrinsically linked to its ability to inhibit prostaglandin (B15479496) synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's action, with a specific focus on its interaction with cyclooxygenase (COX) enzymes. We will delve into the kinetics of this inhibition, the structural basis of its binding, and the downstream effects on the prostaglandin synthesis cascade. This document also presents quantitative inhibitory data, detailed experimental protocols for assessing COX inhibition, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Prostaglandins (B1171923) and their Synthesis

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in a wide array of physiological and pathological processes.[1][2] They are key mediators of inflammation, pain, and fever, but also contribute to homeostatic functions such as maintaining the gastric mucosa, regulating renal blood flow, and modulating platelet aggregation.[3][4]

The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane's phospholipids, a step catalyzed by phospholipase A2.[5][6] Once liberated, arachidonic acid is metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway or the lipoxygenase pathway.[5][7] The COX pathway is responsible for the production of prostaglandins and thromboxanes.[5][8]

There are two primary isoforms of the COX enzyme:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential "housekeeping" functions.[4][9]

-

Cyclooxygenase-2 (COX-2): In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[4][10] The prostaglandins produced by COX-2 are primarily involved in the inflammatory response.[1]

This compound's Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to all other prostaglandins and thromboxanes.[3][4][11] this compound is classified as a non-selective COX inhibitor, though it exhibits a degree of preference for COX-1.[10][12]

Kinetics of Inhibition

This compound is characterized as a potent, time-dependent, and tight-binding inhibitor of both COX isoforms.[10][13][14] This mode of inhibition involves a two-stage process:

-

Rapid, Reversible Binding: this compound initially forms a rapidly reversible complex with the COX enzyme.[10]

-

Slow Transition to a Tightly Bound Complex: Following the initial binding, a slower conformational change occurs, leading to a much more tightly bound enzyme-inhibitor complex.[10] This time-dependent nature contributes to its potent and functionally irreversible inhibition in many contexts.[15]

Structural Basis of this compound-COX Interaction

X-ray crystallography studies of this compound complexed with COX-2 have provided detailed insights into its binding mechanism.[10][16] this compound binds deep within the cyclooxygenase active site.[16] Key interactions include:

-

Carboxyl Group Interaction: The carboxyl group of this compound forms a salt bridge and hydrogen bonds with Arg-120 and Tyr-355 at the base of the active site.[10][17] This interaction is critical for its inhibitory activity.[16]

-

Hydrophobic Interactions: The aromatic rings of this compound engage in hydrophobic interactions with several residues within the active site, including Phe381, Leu384, Tyr385, and Trp387.[17]

-

Insertion into a Hydrophobic Pocket: A crucial interaction for this compound's potent, time-dependent inhibition is the insertion of its 2'-methyl group into a small hydrophobic pocket formed by the residues Ala-527, Val-349, Ser-530, and Leu-531.[10][15][16] This interaction is a key determinant of its slow, tight-binding characteristic.[10][15]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions and the source of the enzymes.[18]

| Inhibitor | Enzyme (Source) | IC50 | Reference |

| This compound | oCOX-1 (ovine) | 27 nM | [10][19] |

| mCOX-2 (murine) | 127 nM | [10][19] | |

| hCOX-2 (human) | 180 nM | [10][19] | |

| COX-1 | 230 nM | [12] | |

| COX-2 | 630 nM | [12] | |

| COX-1 | 0.1 µg/mL | [20] | |

| COX-2 | 5 µg/mL | [20] | |

| COX-2 | 6.84 µM | [21] |

Experimental Protocols for Determining COX Inhibition

Several in vitro and ex vivo methods are employed to assess the inhibitory activity of compounds like this compound on COX enzymes.

Purified Enzyme Assays

This method involves measuring the activity of purified COX-1 or COX-2 enzymes in the presence and absence of the inhibitor.

Methodology:

-

Enzyme Preparation: Purified and hematin-reconstituted ovine COX-1 (oCOX-1), murine COX-2 (mCOX-2), or human COX-2 (hCOX-2) is used.[19]

-

Incubation: The enzyme is equilibrated at 37°C.[19]

-

Inhibition Assay (Time-Dependent): The inhibitor (e.g., this compound) is pre-incubated with the enzyme for a specific duration to allow for time-dependent inhibition.[10][19]

-

Substrate Addition: The reaction is initiated by the simultaneous addition of the substrate, [1-14C]-arachidonic acid.[19]

-

Reaction Termination and Product Analysis: The reaction is allowed to proceed for a short period (e.g., 30 seconds) and then terminated. The conversion of arachidonic acid to prostaglandin products is quantified, typically by methods like liquid chromatography-mass spectrometry (LC-MS/MS) or radio-TLC, to determine the extent of enzyme inhibition.[19][22]

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it accounts for factors like plasma protein binding.[23][24][25]

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant.

-

COX-1 Activity Measurement:

-

Aliquots of whole blood are incubated with the test compound (this compound) or vehicle.

-

Blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated thromboxane (B8750289) B2 (TXB2) production.

-

The concentration of TXB2 in the serum is measured by a specific immunoassay (e.g., ELISA).[24]

-

-

COX-2 Activity Measurement:

-

Aliquots of whole blood are incubated with the test compound and a COX-2 inducing agent, such as lipopolysaccharide (LPS).[24]

-

This incubation period (typically several hours) allows for the induction of COX-2 in monocytes.

-

The production of a COX-2-derived prostaglandin, such as prostaglandin E2 (PGE2), is measured in the plasma using a specific immunoassay.[24][26]

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated by comparing the prostanoid production in the presence of the inhibitor to the vehicle control.

Visualizing the Molecular Pathways and Workflows

Prostaglandin Synthesis Pathway and this compound's Site of Action

Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Determining COX-2 Inhibition

Caption: Workflow for assessing COX-2 inhibition using a human whole blood assay.

Conclusion

This compound's potent anti-inflammatory effects are a direct consequence of its time-dependent, tight-binding inhibition of both COX-1 and COX-2 enzymes. By blocking the cyclooxygenase pathway, this compound effectively curtails the production of prostaglandins that mediate pain and inflammation. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the rational design and development of novel anti-inflammatory agents with improved efficacy and safety profiles. The methodologies and pathways detailed in this guide provide a foundational framework for researchers and scientists working in this critical area of pharmacology.

References

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 8. Prostaglandin - Wikipedia [en.wikipedia.org]

- 9. Prostaglandins Physiology Pharmacology And Clinical Significance [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 10. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blog Archives - The Science Snail [sciencesnail.com]

- 12. apexbt.com [apexbt.com]

- 13. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular basis of the time-dependent inhibition of cyclooxygenases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. medscape.com [medscape.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. selleckchem.com [selleckchem.com]

- 21. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 24. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. resources.rndsystems.com [resources.rndsystems.com]

The Genesis of a Potent Anti-Inflammatory: A Technical Guide to the Discovery and Chemical Synthesis of Indomethacin

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and chemical synthesis of indomethacin (B1671933). A cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, this compound's journey from a targeted screening program to a widely used therapeutic agent offers valuable insights into pharmaceutical research and development. This document details the historical context of its discovery, the intricacies of its chemical synthesis, its mechanism of action, and the experimental protocols used to elucidate its potent anti-inflammatory properties.

Discovery: A Targeted Search for a Tryptophan Metabolite Analogue

This compound was discovered by scientists at the Merck Sharp & Dohme Research Laboratories in 1963 and received approval for medical use in the United States in 1965.[1] The discovery was the culmination of a deliberate and systematic search for a potent, non-steroidal anti-inflammatory agent. The research was guided by the hypothesis that an antagonist of tryptophan metabolism might possess anti-inflammatory activity. This led to the synthesis and screening of a series of indole (B1671886) derivatives, structurally related to the neurotransmitter serotonin, a product of tryptophan metabolism.

The initial screening process involved evaluating these novel compounds for their ability to reduce inflammation in animal models. While specific details of the initial high-throughput screening are not extensively documented in publicly available literature, the carrageenan-induced paw edema model in rats was a key assay for assessing anti-inflammatory activity during that era. This assay, still widely used today, allowed for the quantitative assessment of a compound's ability to reduce acute inflammation. Through this rigorous screening of numerous indole derivatives, this compound, chemically known as 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, emerged as the most promising candidate due to its superior potency.

Chemical Synthesis of this compound

The original and most well-known synthesis of this compound is a multi-step process that leverages the Fischer indole synthesis as a key reaction. This "traditional" route has been refined over the years, but the core principles remain.

Traditional Synthesis Route

The synthesis commences with the reaction of 4-methoxyphenylhydrazine with methyl levulinate. This reaction, typically acid-catalyzed, forms the corresponding phenylhydrazone. The subsequent and crucial step is the Fischer indole synthesis, where the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement upon heating, followed by the elimination of ammonia (B1221849) to construct the indole ring system. This yields methyl 5-methoxy-2-methyl-1H-indole-3-acetate.

The next stage involves the acylation of the indole nitrogen. This is achieved by treating the indole intermediate with p-chlorobenzoyl chloride in the presence of a base, such as pyridine. Pyridine acts as both a catalyst and an acid scavenger, facilitating the formation of the N-acyl bond. The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding this compound. This is typically accomplished using a base, such as sodium hydroxide, followed by acidification.

A more contemporary approach developed by Merck offers a more efficient synthesis, also rooted in the Fischer indole synthesis but with strategic modifications to improve yield and efficiency.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of the COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response. The mechanism of action for NSAIDs, including this compound, was first elucidated in 1971.

References

Indomethacin as a Non-Selective Cyclooxygenase (COX) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1] Beyond its effects on the COX pathway, emerging research indicates that this compound also modulates other signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPARγ) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, contributing to its complex pharmacological profile. This technical guide provides an in-depth overview of this compound's core mechanism of action, presents quantitative data on its inhibitory activity and clinical efficacy, details experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows.

Mechanism of Action

This compound's principal therapeutic effects are derived from its inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the production of prostaglandins that cause pain and inflammation.

By non-selectively inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins from arachidonic acid, thereby alleviating inflammation and pain.[1] However, the inhibition of COX-1 is also responsible for some of the common side effects of this compound, particularly gastrointestinal irritation.

In addition to its well-established role as a COX inhibitor, this compound has been shown to exert effects through other signaling pathways:

-

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation: this compound can directly bind to and activate PPARγ, a nuclear receptor that plays a role in regulating inflammation and metabolism.[2][3][4][5]

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been observed to influence the p38 MAPK signaling cascade, which is involved in cellular responses to stress and inflammation.

Quantitative Data

In Vitro COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50).

| Enzyme | IC50 (µM) | Reference |

| Ovine COX-1 | 0.1 | [6] |

| Human COX-2 | 2.75 | [7] |

Clinical Efficacy in Rheumatoid Arthritis

Clinical trials have demonstrated the efficacy of this compound in managing the symptoms of rheumatoid arthritis.

| Clinical Parameter | Treatment Group | Outcome | Reference |

| Global Assessment | This compound (45-105 mg/day) | Statistically significant therapeutic effect compared to placebo. | [8] |

| Morning Stiffness | This compound (45-105 mg/day) | Statistically significant reduction in duration compared to placebo. | [8] |

| Pain Score | This compound (45-105 mg/day) | Statistically significant reduction compared to placebo. | [8] |

| Joint Swelling | This compound (1 mg/kg, three times daily) | Reduced joint swelling in an experimental arthritis model. | [9] |

| Night Pain | This compound (75 mg) | 'Indomod' (sustained-release) showed better results than 'Indocid' R and placebo. | |

| Sleep Quality | This compound (75 mg) | Statistically significant improvement with 'Indomod' compared to placebo. |

Experimental Protocols

In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from the Cayman Chemical COX (ovine) Colorimetric Inhibitor Screening Assay Kit.[8]

Materials:

-

Assay Buffer

-

Hemin

-

COX-1 or COX-2 enzyme

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric Substrate solution

-

Arachidonic Acid solution

-

96-well plate

-

Plate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare Reagents: Dilute the Assay Buffer and prepare the Arachidonic Acid solution according to the kit instructions. Pre-equilibrate all reagents to 25°C.

-

Set up the Plate:

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Hemin.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of the appropriate COX enzyme.

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of the appropriate COX enzyme.

-

-

Add Inhibitor: Add 10 µl of the this compound solution to the "Inhibitor Wells" and 10 µl of the solvent to the "100% Initial Activity" and "Background Wells".

-

Incubation: Gently shake the plate for a few seconds and incubate for five minutes at 25°C.

-

Add Substrate: Add 20 µl of the Colorimetric Substrate solution to all wells.

-

Initiate Reaction: Quickly add 20 µl of Arachidonic Acid to all wells to start the reaction.

-

Read Absorbance: Gently shake the plate for a few seconds and incubate for precisely two minutes at 25°C. Read the absorbance at 590 nm.

-

Calculate Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Background) - (Absorbance of Inhibitor - Absorbance of Background) ] / (Absorbance of 100% Initial Activity - Absorbance of Background) * 100

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to assess the acute anti-inflammatory effects of compounds.

Materials:

-

Wistar rats (or other suitable rodent model)

-

1% Carrageenan solution in sterile saline

-

This compound solution (for oral or intraperitoneal administration)

-

Pletysmometer or calipers to measure paw volume/thickness

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., Control, this compound-treated).

-

Drug Administration: Administer this compound or the vehicle (control) to the respective groups, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the control group at each time point.

Signaling Pathways and Workflows

This compound's Inhibition of the COX Pathway

Caption: this compound non-selectively inhibits COX-1 and COX-2.

This compound's Activation of the PPARγ Pathway```dot

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; PPARg [label="PPARγ", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="PPARγ-RXR\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Modulation of\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PPARg [label="Binds and Activates", color="#34A853", fontcolor="#34A853"]; PPARg -> Complex [label="Forms heterodimer with"]; RXR -> Complex; Complex -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Anti_inflammatory [label="Leads to"]; }

Caption: this compound modulates the p38 MAPK signaling cascade.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

References

- 1. A comparative study of this compound and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound ER: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. Double-blind dose-response study of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on swelling, lymphocyte influx, and cartilage proteoglycan depletion in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of differing pharmaceutical preparations of this compound on night pain and morning stiffness in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

Navigating the Preclinical Landscape of Indomethacin: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

For Immediate Release – This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of indomethacin (B1671933) in preclinical models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this potent non-steroidal anti-inflammatory drug (NSAID).

Executive Summary

This compound is a well-established NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes. Understanding its behavior in preclinical models is crucial for designing effective non-clinical safety studies, interpreting toxicological data, and guiding clinical trial design. This guide summarizes quantitative data from various animal models, details the experimental procedures used to generate this data, and provides clear visual representations of its mechanism of action and typical study designs.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the reduction of inflammation. This is achieved through a well-defined mechanism of action, which has been extensively studied in a variety of preclinical models.

Mechanism of Action

This compound exerts its effects by inhibiting the synthesis of prostaglandins (B1171923).[1] Prostaglandins are critical mediators of inflammation, pain, and fever.[1] The key mechanism involves the non-selective inhibition of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[2][3]

-

COX-1 Inhibition: COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation. Inhibition of COX-1 is responsible for both the anti-platelet effects and some of the gastrointestinal side effects associated with this compound.

-

COX-2 Inhibition: COX-2 is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[4] By inhibiting COX-2, this compound effectively reduces the hallmarks of inflammation, including edema, pain, and fever.

This compound is a potent inhibitor of both isoforms, with some studies indicating a preferential inhibition toward COX-1.[5] In vitro studies have reported IC50 values of approximately 18-230 nM for COX-1 and 26-630 nM for COX-2, depending on the assay system.[2][3][5]

Beyond COX inhibition, other potential mechanisms contributing to this compound's effects include agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibition of leukocyte migration to inflamed tissues.[5]

Preclinical Efficacy Models

The anti-inflammatory activity of this compound has been consistently demonstrated in various preclinical models.

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. In rats, this compound at doses of 5-10 mg/kg significantly inhibits paw edema induced by carrageenan injection.[6][7][8] Studies have shown inhibition of edema by up to 87.3% with a 10 mg/kg dose.[7]

-

Dextran-Induced Paw Edema: Similar to the carrageenan model, this compound (10 mg/kg) has been shown to produce a significant inhibitory response (91.5%) in this acute inflammation model in rats.[7]

-

Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model represents chronic inflammation and is used to study arthritis.[9] In rats, a 1 mg/kg dose of this compound showed a significant chronic anti-inflammatory effect of 29%.[7] When formulated in nanocapsules to improve bioavailability, a 1 mg/kg dose resulted in a 35% inhibition of edema and markedly inhibited pro-inflammatory cytokines like TNF-α (by 83%) and IL-6 (by 84%).[10]

Summary of Pharmacodynamic Effects

The table below summarizes the key anti-inflammatory effects of this compound observed in common preclinical models.

| Model | Species | This compound Dose | Key Findings | Citation(s) |

| Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | 87.3% inhibition of edema. | [7] |

| Carrageenan-Induced Paw Edema | Rat | 5 mg/kg | Significant inhibition of edema and PGE2 levels. | [6] |

| Carrageenan-Induced Paw Edema | Rat | 1-9 mg/kg (IP) | Dose-dependent reduction in paw swelling by at least 60%. | [11] |

| Dextran-Induced Paw Edema | Rat | 10 mg/kg | 91.5% inhibition of edema. | [7] |

| CFA-Induced Arthritis | Rat | 1 mg/kg | 29% chronic anti-inflammatory effect. | [7] |

| CFA-Induced Arthritis (Nanocapsule formulation) | Rat | 1 mg/kg (IP) | 35% inhibition of edema; 83% reduction in TNF-α; 84% reduction in IL-6. | [10] |

Pharmacokinetics of this compound

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in several preclinical species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration in animal models, this compound is rapidly and completely absorbed.[12] Peak plasma concentrations (Tmax) are generally reached within 2 to 3 hours.[12][13] The presence of food can delay the rate of absorption without affecting the total amount absorbed.[12]

-

Distribution: this compound is highly bound to plasma proteins (approximately 90%) and distributes into various tissues.[12] It readily crosses the blood-brain barrier due to its high lipid solubility.[1]

-

Metabolism: The liver is the primary site of metabolism for this compound. The main metabolic pathways are O-demethylation and N-deacylation, followed by conjugation with glucuronic acid to form inactive metabolites.[12] The drug also undergoes significant enterohepatic recirculation, which can contribute to variability in its plasma half-life.[12][14]

-

Excretion: Excretion occurs through both renal and biliary pathways. Approximately 60% of an administered dose is excreted in the urine, primarily as glucuronide conjugates, and the remainder is found in the feces following biliary secretion.[1]

Summary of Pharmacokinetic Parameters

Pharmacokinetic parameters for this compound can vary between species and experimental conditions. The following table provides a summary of available data from preclinical models.

| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Citation(s) |

| Rat | 2.8 mg/kg (IV) | - | - | ~8.5 | [13] |

| Rat | 2.9 - 20 mg/kg (Oral) | ~3 | - | - | [13] |

| Rat (SNEDDF¹) | 3 mg/kg (Oral) | ~4 | 130.5 ± 4.8 | - | [15] |

| Rat (Oily Soln.) | 3 mg/kg (Oral) | ~4 | 23.8 ± 3.7 | - | [15] |

| General (Human data for ref.) | Oral | ~2 | 2000 - 3000 | 5 - 10 | [1][12] |

| General (Human data for ref.) | IV, Oral, Rectal | - | - | 2.6 - 11.2 | [16] |

| ¹Self-nanoemulsified drug delivery formulation |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. This section provides detailed methodologies for key pharmacodynamic and pharmacokinetic experiments.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for evaluating the acute anti-inflammatory activity of a test compound.

-

Animals: Male Wistar or Sprague-Dawley rats (150-250g) are used. Animals are acclimatized for at least one week before the experiment.[17][18]

-

Grouping: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a standard group (this compound, e.g., 10 mg/kg, i.p.), and test groups.[7][19]

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[6]

-

Drug Administration: The vehicle, this compound, or test compound is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.[6][19]

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[17]

-

Edema Measurement: Paw volume is measured at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[6][8]

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This protocol is used for evaluating efficacy in a chronic inflammation model.

-

Animals: Lewis or Sprague-Dawley rats are commonly used due to their susceptibility to developing arthritis.[20][21]

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/ml heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind footpad.[20][21]

-

Disease Development: The signs of arthritis, such as paw swelling and redness, typically appear around day 12-14 and persist.[20]

-

Treatment Protocol: Treatment can be prophylactic (starting before or at the time of induction) or therapeutic (starting after the onset of arthritis). For example, a therapeutic regimen could involve daily administration of this compound (e.g., 1 mg/kg, i.p.) from day 14 to day 21.[10]

-

Assessments:

-

Arthritic Score: The severity of arthritis in each paw is visually scored on a scale (e.g., 0-4), where 0 is normal and 4 is severe inflammation with ankylosis.[22]

-

Paw Volume/Thickness: Paw volume or thickness is measured regularly using a plethysmometer or calipers.

-

Biomarkers: At the end of the study, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandins (PGE2) using ELISA.[10]

-

-

Data Analysis: Data from treated groups are compared to the CFA control group to determine the effect on arthritic score, paw swelling, and biomarker levels.

Protocol: Pharmacokinetic Study in Rats

This protocol describes a typical design for determining the pharmacokinetic profile of this compound.

-

Animals: Male Sprague-Dawley rats are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

-

Dosing: Animals are fasted overnight before dosing. This compound is administered via oral gavage (e.g., 3 mg/kg) or intravenous injection.[15][23]

-

Blood Sampling: Blood samples (~0.2 mL) are collected from the cannula at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25][26]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis software.

Conclusion

This compound remains a cornerstone for preclinical inflammation research due to its potent and well-characterized pharmacodynamic effects. Its primary mechanism, the non-selective inhibition of COX-1 and COX-2, is robustly demonstrated across various animal models of acute and chronic inflammation. The pharmacokinetic profile in these models shows rapid absorption and extensive metabolism, with a half-life that supports typical dosing regimens used in efficacy studies. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the preclinical evaluation of anti-inflammatory agents, providing a solid foundation for study design, data interpretation, and the continued exploration of NSAID pharmacology.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Anti-inflammatory and Immunosuppressive Activities of this compound in Experimental Animal Models [journals.ipinnovative.com]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cfa induced arthritis: Topics by Science.gov [science.gov]

- 10. Effects of this compound-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic overview of this compound and sustained-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajbasweb.com [ajbasweb.com]

- 16. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ijpsr.com [ijpsr.com]

- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 20. chondrex.com [chondrex.com]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Arthritic Effect of Edaravone Against Complete Freund Adjuvant Induced Arthritis via Osteoclast Differentiation and HIF-1α–VEGF–ANG-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of this compound octyl ester (prodrug) and this compound produced from the prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct analysis of this compound in rat plasma using a column-switching high-performance liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-pressure liquid chromatographic (HPLC) determination of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Indomethacin's Effect on Cellular Signaling Pathways Beyond COX Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), is well-established as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[1][2][3] However, a growing body of evidence reveals that this compound's pharmacological effects extend beyond COX inhibition, influencing a variety of cellular signaling pathways. These off-target effects are critical for understanding its full therapeutic potential and side-effect profile, particularly in the context of cancer, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth exploration of this compound's impact on these non-COX signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support further research and drug development.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory and activational concentrations across various targets.

| Target Enzyme | IC50 (this compound) | Reference |

| Cyclooxygenase-1 (COX-1) | 18 nM | [2] |

| Cyclooxygenase-2 (COX-2) | 26 nM | [2] |

| Interferon Production | 26.21 µM |

IC50: Half-maximal inhibitory concentration.

| Pathway/Target | Effective Concentration | Observed Effect | Reference |

| cAMP-dependent Protein Kinases (cAMP-PrK) | > 200 µM | Concentration-dependent inhibition | [1] |

| cAMP-independent Protein Kinases | > 1 mM | Concentration-dependent inhibition | [1] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Micromolar concentrations | Activation | [4] |

Core Signaling Pathways Modulated by this compound

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

This compound has been shown to directly bind to and activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and inflammation.[4][5] This activation is significant as it provides a molecular basis for some of this compound's biological effects that are independent of COX inhibition.[4] Studies have demonstrated that the concentrations of this compound required to activate PPARγ are in a similar range to those needed to induce the differentiation of preadipocyte cell lines.[4] While direct EC50 values for this compound's activation of PPARγ are not consistently reported across studies, its activity is confirmed through reporter gene assays.[6] However, it is important to note that some research suggests that PPARγ activation may not be the primary mechanism for the anti-neoplastic effects of this compound in certain cancer cells.[7]

Wnt/β-catenin Signaling Pathway Inhibition

This compound has been demonstrated to downregulate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[8][9] The drug has been shown to decrease the levels of β-catenin, a key effector of the pathway, in a dose-dependent manner in colorectal cancer cells.[8] This reduction in β-catenin disrupts the formation of the β-catenin/T-cell factor (TCF) complex, which is crucial for the transcription of Wnt target genes like cyclin D1.[3]

Nuclear Factor-κB (NF-κB) Signaling Inhibition

This compound has been shown to inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[10][11] Studies have demonstrated that this compound can inhibit the DNA binding activity of NF-κB. The IC50 for the anti-inflammatory activity of this compound in terms of nitric oxide (NO) radical scavenging, which is often linked to NF-κB activity, has been reported to be 60.88 µM in RAW264.7 macrophages.[12]

Protein Kinase Inhibition

Early studies have indicated that this compound can inhibit the activity of protein kinases.[1][13] Specifically, it has been reported to inhibit cyclic AMP-dependent protein kinases (cAMP-PrK) in a concentration-dependent manner, with complete inhibition requiring concentrations in the millimolar range.[1] The effect is not tissue-specific and occurs for both cAMP-dependent and -independent protein kinases.[1]

Rho GTPase Signaling

Recent evidence suggests that this compound can modulate the Rho GTPase signaling pathway, which is involved in regulating the actin cytoskeleton, cell polarity, and cell migration.[14][15] In lipopolysaccharide-stimulated THP-1 cells, this compound treatment led to an increase in the phosphorylation of RhoA, while the total RhoA levels remained unchanged.[14] This suggests an indirect modulation of RhoA activity.

Detailed Experimental Protocols

PPARγ Reporter Assay

This protocol is designed to quantify the activation of PPARγ by this compound using a luciferase reporter assay.

Materials:

-

HEK293T cells

-

PPARγ expression vector

-

Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

-

Renilla luciferase control vector (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the fold induction of luciferase activity by this compound compared to the vehicle control. Calculate the EC50 value from the dose-response curve.

Wnt/β-catenin Luciferase Reporter Assay

This protocol measures the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.[16][17][18][19][20]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid

-

Transfection reagent

-

DMEM with 10% FBS

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect with TCF/LEF reporter and Renilla plasmids.

-

Compound Treatment: After 24 hours, pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Wnt Stimulation: Stimulate the cells with Wnt3a to activate the pathway.

-

Incubation: Incubate for 16-24 hours.

-

Cell Lysis and Luciferase Assay: Perform the dual-luciferase assay as described for the PPARγ assay.

-

Data Analysis: Normalize firefly to Renilla luciferase activity. Calculate the percentage of inhibition by this compound compared to the Wnt3a-stimulated control. Determine the IC50 value from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This assay determines if this compound inhibits the DNA-binding activity of NF-κB.[21][22]

Materials:

-

Nuclear extraction buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with biotin (B1667282) or a radioactive isotope

-

Poly(dI-dC)

-

Binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

Transfer apparatus and membrane (for non-radioactive detection)

-

Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes) or autoradiography film (for radioactive probes)

Procedure:

-

Cell Treatment and Nuclear Extract Preparation: Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound. Prepare nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

Binding Reaction: Incubate the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Detect the labeled probe by chemiluminescence or autoradiography. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB binding.

In Vitro Kinase Assay

This protocol is a general framework to assess the direct inhibitory effect of this compound on a specific protein kinase.[23][24][25][26][27]

Materials:

-

Purified active protein kinase

-

Specific substrate for the kinase

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

This compound stock solution

-

Method for detecting substrate phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ assay)

Procedure:

-

Kinase Reaction Setup: In a microplate, combine the purified kinase, its substrate, and kinase reaction buffer.

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition by this compound at each concentration and determine the IC50 value.

RhoA Activation Assay (Pull-down)

This assay measures the effect of this compound on the activation state of RhoA.[14][28][29][30][31]

Materials:

-

Cell lysis buffer

-

Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with or without this compound and lyse the cells.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads to pull down active (GTP-bound) RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and detect the amount of pulled-down RhoA using an anti-RhoA antibody. An increase or decrease in the band intensity in the this compound-treated sample compared to the control indicates modulation of RhoA activity.

Conclusion

This compound's pharmacological profile is far more complex than its well-documented role as a COX inhibitor. Its ability to modulate key cellular signaling pathways, including PPARγ, Wnt/β-catenin, NF-κB, protein kinases, and Rho GTPases, opens up new avenues for its therapeutic application and provides a deeper understanding of its mechanism of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the multifaceted effects of this compound and the development of novel therapeutics targeting these pathways.

References

- 1. This compound and inhibition of protein kinase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisome proliferator-activated receptors alpha and gamma are activated by this compound and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of peroxisome proliferator-activated receptor gamma does not explain the antiproliferative activity of the nonsteroidal anti-inflammatory drug this compound on human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces differential expression of beta-catenin, gamma-catenin and T-cell factor target genes in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effect of this compound on BCR/ABL-Wnt/β-catenin pathway in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. This compound-induced radiosensitization and inhibition of ionizing radiation-induced NF-kappaB activation in HeLa cells occur via a mechanism involving p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. experts.umn.edu [experts.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. Istanbul University Press [iupress.istanbul.edu.tr]

- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 19. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. cellbiolabs.com [cellbiolabs.com]

- 29. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]

- 30. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 31. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Docking of Indomethacin with COX-1 and COX-2 Enzymes

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) and the cyclooxygenase enzymes, COX-1 and COX-2. Through a detailed examination of binding affinities, interacting residues, and established experimental protocols, this document serves as a resource for researchers in pharmacology and computational drug design.

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes are pivotal in the inflammatory process. They catalyze the conversion of arachidonic acid, which is released from membrane phospholipids, into prostaglandin (B15479496) H2 (PGH2).[1][2][3] This intermediate is subsequently metabolized by tissue-specific synthases into various prostanoids, including prostaglandins (B1171923) (PGE2, PGI2, PGD2, PGF2α) and thromboxane (B8750289) A2 (TXA2).[2][3] These molecules are key mediators of inflammation, pain, and fever.[4]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3]

-

COX-2: This isoform is typically expressed at low levels but is significantly induced by inflammatory stimuli, cytokines, and tumor promoters.[3][5] Its activity is primarily associated with the pathological processes of inflammation and pain.

This compound functions by non-selectively inhibiting both COX-1 and COX-2, thereby blocking the production of prostaglandins.[6] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects and some of its associated side effects, such as gastrointestinal irritation, which is linked to the inhibition of COX-1.[5][7]

Quantitative Analysis of this compound-COX Interaction

Molecular docking studies and biochemical assays have quantified the binding affinity and inhibitory potential of this compound against COX-1 and COX-2. The data, however, can vary based on the experimental or computational method employed.

Table 1: Binding Affinity and Inhibition Constants of this compound

| Target Enzyme | Parameter | Value | Reference(s) |

|---|---|---|---|

| COX-1 | IC₅₀ | 18 nM | [6][8][9] |

| IC₅₀ | 27 nM (ovine) | [5] | |

| IC₅₀ | 230 nM | [10] | |

| COX-2 | IC₅₀ | 26 nM | [6][8][9] |

| IC₅₀ | 127 nM (murine) | [5] | |

| IC₅₀ | 630 nM | [10] | |

| Kᵢ | 13 ± 2.3 µM (human) | [5] | |

| Binding Energy (ΔG) | -103.136 kcal/mol | [11] |

| | Binding Energy (ΔG) | -42.71 kcal/mol |[11] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. ΔG: Gibbs free energy of binding.

The variability in reported IC₅₀ values highlights the sensitivity of assays to specific conditions (e.g., species of enzyme, assay protocol). The binding energy values from docking studies also differ, likely due to the use of different software (MMV vs. PatchDock) and scoring functions.[11] Despite the quantitative differences, the data consistently show that this compound is a potent, non-selective inhibitor of both COX isoforms.

Key Amino Acid Interactions

The binding of this compound within the active sites of COX-1 and COX-2 is stabilized by a network of specific amino acid residues. X-ray crystallography and computational models have elucidated these critical interactions.

Table 2: Interacting Amino Acid Residues for this compound with COX-1

| Residue | Interaction Type | Note | Reference(s) |

|---|---|---|---|

| Arg-120 | Ion-pairing | Interacts with the carboxylate group of this compound. | [12][13] |

| Tyr-355 | Hydrogen Bonding | Interacts with the carboxylate group of this compound. |[12][13] |